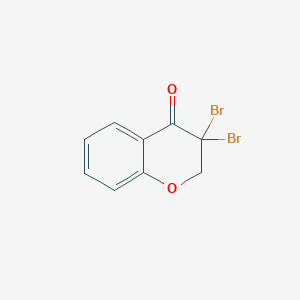

3,3-Dibromochroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dibromo-2H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O2/c10-9(11)5-13-7-4-2-1-3-6(7)8(9)12/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGVPKWORHBCNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566606 | |

| Record name | 3,3-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98592-23-5 | |

| Record name | 3,3-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 3,3 Dibromochroman 4 One

Foundational Synthetic Routes to Chromanone Core Structures

The chroman-4-one scaffold is a significant structural entity belonging to the class of oxygen-containing heterocycles and serves as a major building block for a wide range of synthetic compounds. researchgate.net Its synthesis is a well-established area of organic chemistry, with numerous methods developed to achieve this privileged structure. ijrpc.com

The formation of the chromanone ring system is predominantly achieved through intramolecular cyclization reactions. These methods typically involve the formation of the heterocyclic pyranone ring onto a pre-existing benzene (B151609) ring.

One of the most common approaches is the acid- or base-catalyzed intramolecular condensation. ijrpc.com For instance, the base-promoted condensation of 2-hydroxyacetophenones with aldehydes is a representative method. researchgate.net Various catalysts, including hydrochloric acid, polyphosphoric acid, and para-toluene sulfonic acid (PTSA), have been employed to facilitate the ring closure under different conditions. ijrpc.com

More contemporary methods include N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reactions, which provide an efficient pathway to enantiomerically enriched chroman-4-ones. organic-chemistry.org Additionally, radical cascade cyclizations have emerged as a powerful strategy. These reactions often utilize 2-(allyloxy)arylaldehydes as starting materials, which undergo radical-initiated cyclization to form 3-substituted chroman-4-ones. researchgate.net

| Cyclization Strategy | Precursor(s) | Catalyst/Conditions | Typical Product | Reference(s) |

| Acid-Catalyzed Cyclization | 2,6-dihydroxyacetophenone | Concentrated HCl | Chromone (B188151) derivative | ijrpc.com |

| Base-Promoted Condensation | 2'-hydroxyacetophenone, Aldehyde | Base (e.g., DIPA), Microwave | 2-substituted Chroman-4-one | acs.org |

| Intramolecular Stetter Reaction | Salicylaldehydes with β-nitrostyrene | N-Heterocyclic Carbene (NHC) | Functionalized Dihydroisoflavanones | organic-chemistry.org |

| Radical Cascade Cyclization | 2-(allyloxy)arylaldehydes | Radical initiator (e.g., persulfate) | 3-substituted Chroman-4-one | researchgate.net |

The selection and synthesis of appropriate precursors are critical for the successful construction of the chromanone core and for introducing desired functional groups. The most common precursors are derivatives of 2-hydroxyacetophenone (B1195853) or salicylaldehyde. researchgate.netorganic-chemistry.org

For example, the synthesis of 2-alkyl-substituted chroman-4-ones can begin with a 2'-hydroxyacetophenone, which is then subjected to a base-mediated aldol (B89426) condensation with an appropriate aldehyde under microwave irradiation. acs.org This one-step procedure efficiently yields the desired chroman-4-one scaffold.

Retrosynthetic analysis of complex chromanones, such as the natural product Chromanone A, identifies catechol derivatives as logical starting materials. nih.gov Key steps in building the precursor from a simple molecule like pyrocatechol (B87986) include selective Friedel–Crafts acylation to introduce the keto-ethyl side chain, which is essential for the subsequent cyclization step. nih.gov The nature and position of substituents on the initial phenolic precursor directly determine the substitution pattern on the benzene ring of the final chromanone product.

Targeted Bromination Methodologies for Chromanones

To synthesize 3,3-dibromochroman-4-one, a chroman-4-one substrate is subjected to electrophilic bromination. The reactivity of the chromanone system is centered on the carbon atom alpha to the carbonyl group (the C-3 position), which is readily halogenated. nih.gov

Direct bromination of the chroman-4-one core is the most straightforward method to introduce bromine atoms. The choice of brominating agent is crucial for controlling the reaction's outcome. Common reagents for this transformation include elemental bromine (Br₂), N-Bromosuccinimide (NBS), copper(II) bromide (CuBr₂), and Pyridinium tribromide (Py·Br₃). acs.orgnih.govmasterorganicchemistry.com

Copper(II) Bromide (CuBr₂): This reagent is effective for the synthesis of 3-bromochroman-4-one (B190138) from chroman-4-one. The reaction is typically carried out by refluxing the substrates in a solvent mixture like chloroform-ethyl acetate. nih.govresearchgate.net

Pyridinium Tribromide (Py·Br₃): This reagent has been used to convert chroman-4-one derivatives into the corresponding 3-bromochroman-4-one. acs.org

N-Bromosuccinimide (NBS): NBS is a widely used reagent for allylic and benzylic brominations and can also be used for the bromination of ketones. masterorganicchemistry.comnih.gov It serves as a source of electrophilic bromine, often under acidic conditions or with a radical initiator.

The reaction proceeds via the enol or enolate form of the ketone, which attacks the electrophilic bromine source. The initial product is the mono-brominated species, 3-bromochroman-4-one. To achieve the target this compound, a second equivalent of the brominating agent is required to react with the intermediate enol of the 3-bromochroman-4-one.

| Brominating Reagent | Substrate | Product(s) | Reference(s) |

| Copper(II) Bromide (CuBr₂) | Chroman-4-one | 3-Bromochroman-4-one | nih.govnih.gov |

| Pyridinium Tribromide (Py·Br₃) | 2-pentylchroman-4-one | 3-Bromo-2-pentylchroman-4-one | acs.org |

| N-Bromosuccinimide (NBS) | 5-hydroxy-2,7-dimethylchromone | 3-Bromo-5-hydroxy-2,7-dimethylchromone | researchgate.net |

| Bromine (Br₂) / Acetic Acid | Chroman-4-one | This compound |

The regioselectivity of the bromination of chroman-4-one is dictated by the electronic properties of the molecule. The C-3 position is activated by the adjacent carbonyl group, making it the most nucleophilic carbon on the heterocyclic ring via enolization and thus the primary site for electrophilic attack. nih.gov

Strategies to ensure halogenation occurs exclusively at the C-3 position involve careful control of reaction conditions. In the absence of strong activating groups on the benzene ring, electrophilic attack on the aromatic system is significantly slower than the reaction at the α-carbon. However, for substrates with highly activating groups on the benzene ring (e.g., a 5-hydroxy group), slight changes in reaction conditions or substituents can direct halogenation to the benzene ring instead of the C-3 position. researchgate.net Therefore, for simple chroman-4-one, standard bromination conditions reliably yield C-3 halogenated products. The formation of this compound is a sequential process where the mono-brominated product is formed first and then undergoes a second bromination at the same C-3 position.

Optimizing reaction conditions is essential for maximizing the yield of this compound while minimizing side products, such as the mono-brominated intermediate or products of aromatic bromination. Key parameters to consider include the stoichiometry of the brominating agent, solvent, temperature, and reaction time.

Stoichiometry: To achieve dibromination, at least two equivalents of the brominating agent are necessary. Using a slight excess (e.g., 2.1-2.5 equivalents) can help drive the reaction to completion.

Solvent: Solvents like chloroform, ethyl acetate, or acetic acid are commonly used. nih.gov The choice of solvent can influence the reaction rate and the solubility of the reagents and products.

Temperature: Reactions are often performed at elevated temperatures (reflux) to increase the reaction rate. nih.gov However, for highly reactive substrates, lower temperatures may be required to control selectivity.

Catalyst: While not always necessary for α-bromination of ketones, an acid catalyst can accelerate the reaction by promoting enol formation.

A study on the synthesis of 3,3,6-tribromochromanone from 6-bromochroman-4-one (B184902) demonstrates the principle of geminal dihalogenation at the C-3 position, which is a necessary step before further aromatic substitution. This underscores that achieving the 3,3-dibromo substitution pattern is a feasible and controllable synthetic transformation, provided the reaction parameters are carefully optimized.

| Parameter | Condition | Effect on Reaction |

| Reagent Stoichiometry | ~1 equivalent | Favors mono-bromination (3-bromochroman-4-one) |

| >2 equivalents | Favors di-bromination (this compound) | |

| Temperature | Room Temperature | Slower reaction rate, may increase selectivity |

| Reflux | Faster reaction rate, typically required for full conversion | |

| Solvent | Chloroform, Acetic Acid | Common solvents providing good solubility for reactants |

| Catalyst | Acid (e.g., HBr in situ) | Promotes enolization, potentially increasing reaction rate |

Advanced Synthetic Approaches to this compound

Modern organic synthesis emphasizes the development of processes that are not only high-yielding but also adhere to the principles of green chemistry. In the context of this compound synthesis, this has translated into the exploration of one-pot reactions, the use of effective catalysts, and the application of non-conventional energy sources to drive reactions.

One-Pot and Multicomponent Reactions

One-pot syntheses and multicomponent reactions (MCRs) represent a highly efficient strategy for the construction of complex molecules from simple starting materials in a single synthetic operation. nih.govsciforum.net These approaches minimize waste, reduce reaction times, and simplify purification processes. While a direct one-pot, three-component synthesis of this compound from basic feedstocks is not extensively documented, the synthesis of the precursor, chroman-4-one, can be achieved through such elegant methods.

For instance, the synthesis of chromeno-[4,3-b]quinolin-6-one derivatives has been demonstrated through a one-pot, three-component reaction of 4-hydroxycoumarin, an aldehyde, and an aromatic amine, catalyzed by graphene oxide under solvent-free conditions. nih.gov This highlights the potential for multicomponent strategies to assemble complex heterocyclic systems related to the chromanone framework.

Catalyst-Mediated Syntheses and Sustainable Methodologies

The use of catalysts is central to modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability. In the synthesis of this compound, catalysis can be applied to both the formation of the chroman-4-one scaffold and the subsequent bromination step.

The synthesis of the chroman-4-one precursor can be achieved through various catalytic methods. For example, the reaction of 2'-hydroxyacetophenones with aldehydes can be promoted by a base in a crossed aldol condensation followed by an intramolecular oxa-Michael addition.

For the crucial dibromination step, various catalytic systems have been explored for the bromination of ketones. While direct catalytic gem-dibromination of chroman-4-one is a specific transformation, general principles of sustainable bromination can be applied. The use of N-bromosuccinimide (NBS) as a brominating agent is a safer alternative to molecular bromine. nsf.gov The reactivity of NBS can be enhanced through the use of catalytic additives. For example, lactic acid derivatives have been shown to act as halogen bond acceptors with NBS, enhancing the rate of aromatic bromination. nsf.gov Such catalytic activation could potentially be adapted for the gem-dibromination of the activated methylene (B1212753) group in chroman-4-one.

Sustainable approaches to bromination also focus on the in-situ generation of the brominating species. This avoids the handling and storage of hazardous reagents like bromine. Electrocatalytic processes represent a green and efficient method for the synthesis of α,α-gem-dihalide ketones from α-mono-halide ketones in aqueous solutions. This method avoids the use of harsh reagents and operates under ambient conditions.

Solvent-Free and Microwave/Ultrasonic Assisted Syntheses

The use of alternative energy sources such as microwave irradiation and ultrasound has revolutionized organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions. sciforum.netnih.gov These techniques are particularly well-suited for the synthesis of heterocyclic compounds.

A general procedure for microwave-assisted, solvent-free bromination of ketones involves mixing the substrate with a solid brominating reagent, such as N-bromosuccinimide, and irradiating the mixture in a microwave reactor. This method eliminates the need for potentially harmful organic solvents and significantly reduces reaction times.

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound irradiation promotes reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. While the direct ultrasound-assisted synthesis of this compound has not been reported, ultrasound is known to be effective in various organic transformations, including the synthesis of heterocyclic compounds and gem-dihalo compounds. For instance, ultrasound has been utilized in the synthesis of gem-dichloroaziridine derivatives. The application of ultrasound could potentially facilitate the dibromination of chroman-4-one by enhancing mass transfer and activating the reactants.

The following table summarizes the key features of these advanced synthetic methodologies:

| Methodology | Key Features | Potential Application to this compound Synthesis |

| One-Pot/Multicomponent Reactions | - Combines multiple reaction steps in a single vessel.- Reduces waste and purification steps.- Improves overall efficiency. | - One-pot formation of chroman-4-one followed by in-situ dibromination. |

| Catalyst-Mediated Synthesis | - Increases reaction rates and selectivity.- Enables the use of milder reaction conditions.- Promotes sustainable chemical processes. | - Catalytic formation of the chroman-4-one ring.- Catalytic activation of brominating agents (e.g., NBS).- Electrocatalytic gem-dibromination. |

| Solvent-Free Synthesis | - Eliminates the use of organic solvents.- Reduces environmental impact and simplifies work-up. | - Solid-state bromination of chroman-4-one. |

| Microwave-Assisted Synthesis | - Dramatically reduces reaction times.- Often leads to higher yields and cleaner reactions. | - Rapid synthesis of the chroman-4-one precursor.- Efficient and fast dibromination of chroman-4-one. |

| Ultrasonic-Assisted Synthesis | - Enhances reaction rates through acoustic cavitation.- Can improve yields and reduce reaction times. | - Potential to accelerate the dibromination of chroman-4-one. |

Chemical Reactivity and Mechanistic Investigations of 3,3 Dibromochroman 4 One

Reactivity Profiles at the C-3 and C-4 Positions

The primary sites of reactivity in 3,3-Dibromochroman-4-one are the electrophilic carbon at the C-4 position (carbonyl carbon) and the C-3 carbon bearing two bromine atoms. The electron-withdrawing effect of the adjacent carbonyl group significantly influences the reactivity at the C-3 position, making it susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions and Halogen Displacement

The gem-dibromo functionality at the C-3 position is a key center for nucleophilic substitution reactions. The two bromine atoms are effective leaving groups, and their displacement by various nucleophiles can proceed through different mechanisms. The specific pathway is often dependent on the nature of the nucleophile and the reaction conditions.

Halogen displacement reactions are a prominent feature of the reactivity of this compound. In these reactions, a more reactive halogen can displace a less reactive one from a halide solution. This reactivity follows the established trend in the halogen group, where reactivity decreases down the group. For instance, chlorine is more reactive than bromine and can displace it from its compounds.

The general principle of halogen displacement can be represented by the following ionic equation:

Cl₂(aq) + 2Br⁻(aq) → 2Cl⁻(aq) + Br₂(aq)

This principle suggests that this compound could potentially undergo halogen exchange reactions in the presence of appropriate reagents.

Carbonyl Reactivity and Reductive Transformations

The carbonyl group at the C-4 position imparts typical ketonic reactivity to the molecule. This includes susceptibility to nucleophilic addition and reduction. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center.

The reactivity of the carbonyl group is influenced by several factors, including:

Steric hindrance: The accessibility of the carbonyl carbon to incoming nucleophiles.

Electronic effects: The presence of electron-withdrawing or electron-donating groups nearby.

Reductive transformations of the carbonyl group in this compound can be achieved using various reducing agents. These reactions can lead to the formation of the corresponding secondary alcohol, 3,3-dibromochroman-4-ol. The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the carbon-bromine bonds.

Cycloaddition and Condensation Reactions Involving the Chromanone Ring

The chromanone ring system can participate in cycloaddition and condensation reactions, although the presence of the gem-dibromo group at C-3 can influence the course of these transformations. Cycloaddition reactions are powerful tools for the synthesis of complex cyclic molecules. Different types of cycloadditions are classified based on the number of π-electrons involved from each component. For example, a [4+3] cycloaddition involves a four-atom π-system and a three-atom π-system to form a seven-membered ring.

Condensation reactions, such as the aldol (B89426) condensation, can occur at the α-position to the carbonyl group. However, in this compound, the absence of α-hydrogens prevents the typical enolate formation required for aldol-type reactions. Nevertheless, the carbonyl group can still participate in condensation reactions with other suitable partners.

Rearrangement Pathways and Molecular Transformations

Under specific reaction conditions, this compound can undergo molecular rearrangements. One notable potential rearrangement for α-haloketones is the Favorskii rearrangement. This reaction typically involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative. In the case of cyclic α-haloketones, the Favorskii rearrangement can lead to ring contraction. The mechanism is thought to proceed through a cyclopropanone intermediate. For this compound, a quasi-Favorskii rearrangement might be possible, where a cyclopropanone-like intermediate is formed, leading to various rearranged products depending on the reaction conditions and the nucleophiles present.

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations

The rates of the various chemical transformations of this compound are governed by the principles of chemical kinetics. For nucleophilic substitution reactions, the rate can be influenced by the concentration of both the substrate and the nucleophile, the nature of the solvent, and the temperature.

Derivatization and Analog Synthesis from 3,3 Dibromochroman 4 One

Accessing Substituted Chromanones via C-3 Modifications

The C-3 position of 3,3-dibromochroman-4-one is a focal point for derivatization, allowing for the synthesis of monosubstituted and fully dehalogenated chromanones, as well as the introduction of various functional groups containing heteroatoms.

The selective removal of one or both bromine atoms from this compound provides access to 3-bromochroman-4-one (B190138) and the parent chroman-4-one, respectively. These compounds are themselves valuable precursors for further functionalization. While specific methods for the selective reduction of this compound are not extensively detailed in readily available literature, general methods for the dehalogenation of α,α-dihaloketones can be applied. These methods often involve reducing agents such as sodium borohydride (B1222165), tin hydrides, or catalytic hydrogenation. The synthesis of 3-bromochroman-4-one is more commonly achieved through the direct bromination of chroman-4-one using reagents like copper(II) bromide.

The electrophilic nature of the C-3 carbon in this compound facilitates its reaction with various nucleophiles, leading to the introduction of heteroatom-containing substituents. A notable reaction involves the treatment of 3,3-dibromochroman-4-ones with heterocyclic secondary amines. This reaction proceeds to yield 3-substituted chromones. It is proposed that the reaction mechanism involves an initial nucleophilic substitution of one bromine atom by the amine, followed by the elimination of the second bromine atom and a proton to form the more stable aromatic chromone (B188151) ring system.

While the direct synthesis of stable 3-heteroatom-substituted chromanones from this compound can be challenging due to the propensity for elimination, the resulting 3-substituted chromones are valuable compounds in their own right and can be further modified. For instance, the reduction of these 3-substituted chromones with reagents like sodium borohydride can lead to the corresponding cis-3-substituted chroman-4-ols.

Formation of Fused and Spirocyclic Heterocyclic Systems

Although specific examples detailing the use of this compound as a direct precursor for the synthesis of fused and spirocyclic heterocyclic systems are not prevalent in the reviewed literature, the reactivity of the C-3 position suggests its potential in such transformations. The gem-dibromo group can, in principle, react with bifunctional nucleophiles to construct fused ring systems. For instance, reaction with a dinucleophile containing both a soft and a hard nucleophilic center could lead to initial substitution at C-3 followed by an intramolecular cyclization.

Similarly, the synthesis of spirocyclic systems could be envisaged through reactions with reagents that can form two new bonds at the C-3 position. While general methods for the synthesis of spirochromanones are known, they typically involve different starting materials and synthetic strategies.

Regioselective Functionalization Approaches for Diverse Analogs

The primary site of reactivity in this compound is the C-3 position. Reactions with nucleophiles are expected to occur exclusively at this site due to the presence of the two activating bromine atoms and the adjacent carbonyl group. This inherent reactivity allows for the regioselective introduction of substituents at the C-3 position. The challenge in these reactions often lies not in the regioselectivity of the initial attack, but in controlling the subsequent reactions, such as elimination to form chromones.

Further functionalization of the chromanone scaffold can be achieved by employing standard aromatic substitution reactions on the benzene (B151609) ring, provided the substituents are compatible with the conditions of the C-3 modification or are introduced at a later stage. The choice of reaction conditions and protecting group strategies would be crucial for achieving regioselective functionalization at other positions of the molecule.

Synthesis of Chiral Derivatives and Enantioselective Pathways

The synthesis of chiral derivatives of chromanones is an area of significant interest due to their potential biological activities. While there is a lack of specific reports on the enantioselective derivatization of this compound, several general strategies for the synthesis of chiral chromanones could be conceptually applied.

One potential approach could involve the use of chiral reducing agents for the selective reduction of the carbonyl group or for the controlled removal of one of the bromine atoms, which could, in principle, lead to chiral 3-bromochroman-4-ols. Another strategy could involve the reaction of this compound with chiral nucleophiles, which could lead to diastereomeric products that could be separated. Furthermore, the development of catalytic enantioselective methods for the substitution of the bromine atoms would be a highly desirable but challenging goal. Currently, the synthesis of chiral chromanones predominantly relies on asymmetric cyclization reactions of prochiral precursors or the resolution of racemic mixtures.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 3,3 Dibromochroman 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Aromatic and Carbonyl Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 3,3-Dibromochroman-4-one, both ¹H and ¹³C NMR would provide critical information regarding its structure.

In the ¹H NMR spectrum of this compound, the aromatic protons on the benzo-fused ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) of these protons would be dictated by their position relative to the ether oxygen and the carbonyl group, as well as by their coupling with adjacent aromatic protons. The methylene (B1212753) protons at the C2 position (adjacent to the ether oxygen) would likely resonate as a singlet, as there are no adjacent protons to couple with. The chemical shift of this singlet would be influenced by the deshielding effect of the neighboring oxygen and the bromine atoms at C3. For comparison, the ¹H NMR spectrum of the related compound, 3-bromochroman-4-one (B190138), shows a multiplet for the H-2 and H-3 protons between 4.53–4.65 ppm, and aromatic signals between 6.98–7.89 ppm nih.govresearchgate.netnih.gov. In this compound, the absence of a proton at C3 would simplify the spectrum in that region.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C4) is expected to be the most downfield signal, typically in the range of δ 180-200 ppm, due to the strong deshielding effect of the carbonyl oxygen. The aromatic carbons would appear between δ 110 and 160 ppm. The C4a and C8a carbons, being attached to the oxygen and adjacent to the carbonyl group, would have distinct chemical shifts within this range. The methylene carbon at C2 would be expected in the range of δ 60-80 ppm, influenced by the adjacent oxygen atom. The quaternary carbon at C3, bonded to two bromine atoms, would have a characteristic chemical shift, likely in the range of δ 40-60 ppm, with its signal intensity being lower due to the absence of attached protons and the nuclear Overhauser effect (NOE). udel.eduresearchgate.net

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~4.8 - 5.2 | s |

| Aromatic Protons (H-5, H-6, H-7, H-8) | ~7.0 - 8.0 | m |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~70 - 80 |

| C-3 | ~40 - 60 |

| C-4 | ~185 - 195 |

| Aromatic Carbons | ~115 - 160 |

Mass Spectrometry (MS) Fragmentation Pattern Analysis and High-Resolution Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) would likely be employed.

The molecular ion peak (M⁺) in the mass spectrum of this compound would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the molecular ion region would exhibit a triplet of peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a relative intensity ratio of approximately 1:2:1. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which in turn can be used to confirm the elemental composition of C₉H₆Br₂O₂.

The fragmentation of this compound under EI conditions would be expected to proceed through several characteristic pathways. wikipedia.orgyoutube.comlibretexts.org Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could involve the loss of a bromine radical (Br•) to form a more stable acylium ion. The loss of one or both bromine atoms would be readily observed in the spectrum. Another likely fragmentation pathway is a retro-Diels-Alder (RDA) reaction of the heterocyclic ring, which would lead to the cleavage of the molecule into smaller, characteristic fragments. The aromatic ring would likely remain intact in many of the fragment ions due to its inherent stability.

| m/z | Plausible Fragment | Fragmentation Pathway |

|---|---|---|

| [M-Br]⁺ | C₉H₆BrO₂⁺ | Loss of a bromine radical |

| [M-2Br]⁺ | C₉H₆O₂⁺ | Loss of two bromine radicals |

| [M-CO]⁺ | C₈H₆Br₂O⁺ | Loss of carbon monoxide |

| C₇H₅O⁺ | Benzoyl cation | Cleavage of the heterocyclic ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govkennesaw.eduarxiv.org These techniques are particularly useful for the identification of functional groups.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For a conjugated ketone like chroman-4-one, this band is typically observed in the region of 1680-1660 cm⁻¹. The aromatic C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage in the heterocyclic ring would be expected to show a strong absorption in the 1300-1000 cm⁻¹ range. The C-Br stretching vibrations would appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the methylene C-H stretching vibrations at C2 would be seen just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The carbonyl stretch would also be Raman active. Due to the presence of heavy bromine atoms, low-frequency C-Br stretching and bending modes might be more readily observed in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium | Medium |

| C=O (Ketone) | Stretching | 1680 - 1660 | Strong | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Strong | Strong |

| C-O (Ether) | Stretching | 1300 - 1000 | Strong | Weak |

| C-Br | Stretching | 600 - 500 | Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Heterocyclic Ring Conformation | Half-chair or Sofa |

| C-Br Bond Length | ~1.95 Å |

| Br-C-Br Bond Angle | ~109.5° |

| Intermolecular Interactions | Possible Halogen bonding, C-H···O hydrogen bonds, π-π stacking |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. nih.govlibretexts.orgmdpi.com this compound itself is an achiral molecule as it does not have a stereocenter and possesses a plane of symmetry. Therefore, it would not exhibit a CD or ORD spectrum.

However, derivatives of this compound can be chiral. For instance, if one of the bromine atoms at the C3 position is replaced by a different substituent (e.g., an alkyl or aryl group), the C3 carbon becomes a stereocenter, and the resulting molecule would be chiral and exist as a pair of enantiomers. Chiroptical spectroscopy would then be a crucial tool for assigning the absolute configuration of these enantiomers.

The CD spectrum of a chiral 3-substituted-3-bromochroman-4-one would show Cotton effects corresponding to the electronic transitions of the chromophores in the molecule, primarily the aromatic ring and the carbonyl group. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry at the C3 center. By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the enantiomers can be determined. ORD, which measures the change in optical rotation with wavelength, provides complementary information and can also be used for stereochemical assignment, particularly through the analysis of the Cotton effect in the vicinity of an absorption band. nih.govlibretexts.org

| Technique | Information Obtained | Application |

|---|---|---|

| Circular Dichroism (CD) | Sign and magnitude of Cotton effects for electronic transitions. | Determination of absolute configuration (R/S) by comparison with theoretical calculations. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength; sign of Cotton effect. | Confirmation of stereochemical assignment and analysis of conformational equilibria. |

Theoretical and Computational Chemistry Studies on 3,3 Dibromochroman 4 One

Density Functional Theory (DFT) Applications in Reactivity Prediction and Electronic Properties

DFT is a powerful tool for predicting the reactivity of molecules through the calculation of various chemical descriptors. umons.ac.be For 3,3-Dibromochroman-4-one, DFT calculations could provide insights into its electrophilic and nucleophilic nature, as well as identify the most reactive sites within the molecule.

Key reactivity descriptors that would be calculated include:

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

Hardness (η) and Softness (S): Measure the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)): Identify the most electrophilic and nucleophilic sites in a molecule by showing how the electron density changes with the addition or removal of an electron. mdpi.com

These parameters would be invaluable in predicting how this compound might behave in chemical reactions, for example, in its interactions with nucleophiles or electrophiles.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. oncotarget.com For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. This is particularly relevant for the flexible dihydropyranone ring.

Furthermore, if this compound were to be investigated as a potential biologically active agent, MD simulations would be crucial for studying its interactions with biological targets such as proteins or enzymes. frontiersin.org These simulations can predict the binding mode of the ligand within the active site of a target, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. frontiersin.org This information is vital in drug design and development. mdpi.comnih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For reactions involving this compound, such as nucleophilic substitution or elimination, computational methods could be used to map out the potential energy surface of the reaction.

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This level of mechanistic detail is fundamental to understanding and controlling chemical transformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the computational model. For this compound, methods like DFT can be used to calculate:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be computed, aiding in the assignment of experimental spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) can be predicted, which is invaluable for structural elucidation and confirmation. d-nb.info

UV-Vis Spectra: The electronic transitions and corresponding absorption wavelengths can be calculated to help interpret the experimental UV-Vis spectrum.

A strong correlation between the calculated and experimental spectra would provide confidence in the accuracy of the computed molecular structure and electronic properties.

Biological Activity and Mechanistic Insights of 3,3 Dibromochroman 4 One and Its Analogs

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of chroman-4-one derivatives is intricately linked to their molecular structure, with specific substitutions significantly influencing their potency and selectivity for various biological targets. Structure-Activity Relationship (SAR) studies have been crucial in elucidating these connections, guiding the development of more effective analogs.

For anticancer applications, key structural features have been identified. Halogenation on the chromanone core, particularly with bromine, often enhances cytotoxic activity. acs.orgnih.gov Studies on a series of substituted chroman-4-ones as inhibitors of Sirtuin 2 (SIRT2), a target implicated in cancer and neurodegenerative diseases, revealed that larger, electron-withdrawing groups like bromine or chlorine at the 6- and 8-positions are favorable for high potency. acs.orgnih.gov For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent and selective SIRT2 inhibitor with an IC50 value of 1.5 μM. nih.gov The length of an alkyl chain at the 2-position is also critical, with a chain of three to five carbons showing optimal activity, while bulkier groups diminish the inhibitory effect. acs.orgnih.gov Furthermore, for 3-benzylidene chroman-4-one analogs, the presence of methoxy (B1213986) and ethoxy groups was found to be important for their antifungal, antioxidant, and anticancer activities. tandfonline.comtandfonline.com

In the context of antimicrobial activity, SAR studies have shown that hydroxyl groups on the chromanone scaffold are critical. Specifically, hydroxyl groups at the 5- and 7-positions, combined with a hydrophobic substituent at the 2-position, enhance antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The substitution of a hydroxyl group at position 7 with an alkyl or aryl carbon chain tends to reduce antimicrobial activity, whereas methoxy substituents on the B-ring of related homoisoflavonoids enhance it. mdpi.com The stereochemistry and nature of substituents play a definitive role, with even minor modifications often leading to a significant loss of activity, indicating a very specific interaction with their biological targets. acs.org

| Chroman-4-one Position | Substituent Type | Effect on Activity | Target/Activity | Reference |

|---|---|---|---|---|

| C2 | 3-5 Carbon Alkyl Chain | Optimal Potency | SIRT2 Inhibition | acs.orgnih.gov |

| C2 | Bulky/Branched Groups | Decreased Potency | SIRT2 Inhibition | acs.orgnih.gov |

| C3 (in Benzylidene analogs) | Methoxy/Ethoxy Groups | Enhanced Activity | Anticancer, Antifungal | tandfonline.com |

| C5, C7 | Hydroxyl (-OH) Groups | Enhanced Activity | Antibacterial (Gram-positive) | nih.gov |

| C6, C8 | Electron-withdrawing (Br, Cl) | Enhanced Potency | SIRT2 Inhibition, Anticancer | acs.orgnih.gov |

| C7 | Alkoxy/Aryloxy Groups | Reduced Activity | Antimicrobial | mdpi.com |

Investigations into Anticancer Mechanisms

Chroman-4-one analogs exert their anticancer effects through a variety of mechanisms, primarily centered on the induction of programmed cell death (apoptosis), disruption of the cell cycle, and interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

Molecular Pathways of Apoptosis Induction

A primary mechanism by which chroman-4-one derivatives exhibit anticancer activity is the induction of apoptosis. nih.gov These compounds have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govtandfonline.com

The intrinsic pathway is a common target. Analogs can modulate the balance of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. spandidos-publications.commdpi.com This shift promotes the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. This event initiates the formation of the apoptosome, a complex that activates initiator caspase-9, which in turn activates executioner caspase-3, leading to the systematic dismantling of the cell. spandidos-publications.com Some chromanone derivatives have also been found to induce apoptosis through the generation of intracellular reactive oxygen species (ROS), which can cause mitochondrial damage and trigger the apoptotic cascade. mdpi.comashpublications.org

Evidence also points to the involvement of the extrinsic pathway. Certain chromone (B188151) derivatives have been shown to increase the expression of death receptors like Trail R2/DR5, which, upon ligand binding, initiate a separate caspase cascade involving initiator caspase-8. nih.govtandfonline.com Ultimately, both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave critical cellular substrates like PARP, finalizing the process of apoptosis. frontiersin.org

Cell Cycle Arrest Mechanisms and Cell Proliferation Inhibition

In addition to inducing apoptosis, chroman-4-one analogs can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. nih.gov This prevents cancer cells from proceeding through the division process, ultimately leading to cell death.

The G2/M phase is a common point of arrest induced by these compounds. spandidos-publications.comnih.gov This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins. For instance, some analogs down-regulate the expression of cyclin B1, a crucial component of the M-phase promoting factor (MPF), which is necessary for entry into mitosis. nih.gov The activity of cyclin-dependent kinases (CDKs), the engines of the cell cycle, is another key target. Flavopiridol, a well-known chromone derivative, was the first CDK inhibitor to enter clinical trials, demonstrating the potential of this chemical scaffold to block cell cycle progression. tandfonline.com Chromone and flavone (B191248) derivatives have been shown to inhibit CDK1 and CDK2, which are essential for the G2/M and G1/S transitions, respectively. nih.govnih.gov This inhibition can be mediated by increasing the expression of CDK inhibitors like p21. nih.govresearchgate.net Some chromone derivatives have also been reported to cause cell cycle arrest in the S-phase. nih.govtandfonline.com

Identification and Characterization of Molecular Targets

The anticancer effects of chroman-4-one analogs are underpinned by their interaction with specific molecular targets within cancer cells. The identification of these targets provides a rationale for their mechanism of action and potential for therapeutic development.

One of the most clearly defined targets for this class of compounds is SIRT2 , a class III histone deacetylase. Several studies have identified substituted chroman-4-ones, including 6,8-dibromo-2-pentylchroman-4-one, as potent and selective inhibitors of SIRT2. acs.orgnih.govacs.org Inhibition of SIRT2 can lead to hyperacetylation of its substrates, such as α-tubulin, which disrupts cell cycle progression and can induce apoptosis. acs.org

Other key targets include:

Cyclin-Dependent Kinases (CDKs): As mentioned, the chromone scaffold is present in CDK inhibitors like flavopiridol, which targets multiple CDKs to induce cell cycle arrest. tandfonline.comnih.gov

Tubulin: Some chalcone (B49325) analogs, which share structural similarities with benzylidene chromanones, have been found to inhibit tubulin polymerization. This disruption of the microtubule network leads to G2/M phase arrest and apoptosis. frontiersin.org

PI3K/Akt Pathway: The chromone derivative LY294002 is a known inhibitor of phosphatidylinositol-3-kinase (PI3K), a central node in a signaling pathway that promotes cell survival and proliferation. tandfonline.com Other analogs have been shown to modulate the phosphorylation of Akt and other kinases like ERK1/2. nih.gov

Prohibitin 2 (PHB2): A novel chromanone derivative was found to directly target PHB2 in multiple myeloma cells, leading to its inactivation, increased ROS production, and apoptosis. ashpublications.org

DNA Topoisomerase IV: While primarily an antibacterial target, some 4-chromanones have also shown inhibitory activity against this enzyme, suggesting a potential mechanism for cytotoxicity. nih.gov

Anti-angiogenic and Anti-metastatic Modalities at the Molecular Level

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Chroman-4-one analogs and related flavonoids have demonstrated anti-angiogenic properties by interfering with key processes in endothelial cells. nih.gov

A primary mechanism is the inhibition of signaling pathways activated by pro-angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.gov For example, (E)-3-(20-methoxybenzylidene)-4-chromanone was found to modulate the VEGF- and bFGF-induced phosphorylation of downstream kinases such as ERK1/2 and Akt, which are critical for endothelial cell proliferation and survival. nih.gov

Furthermore, these compounds can inhibit the physical processes of angiogenesis. The homoisoflavanone cremastranone and other chalcone analogs have been shown to prevent endothelial cells from forming capillary-like tube structures in vitro. frontiersin.orgscispace.com They can also inhibit the migration and invasion of endothelial cells, which are crucial steps in the formation of new blood vessels. frontiersin.org The anti-angiogenic effects of some analogs are linked to their ability to inhibit tubulin polymerization, which disrupts the cytoskeleton of endothelial cells and prevents them from carrying out the complex morphological changes required for angiogenesis. frontiersin.org

Antimicrobial Activity and Resistance Mechanisms

Derivatives of the chroman-4-one scaffold have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi, highlighting their potential as a source for new anti-infective agents. mdpi.comnih.gov

The spectrum of activity is particularly notable against Gram-positive bacteria, including drug-resistant strains like MRSA. nih.govacs.org Brominated natural products, in general, have shown potent antibacterial effects. mdpi.comsjtu.edu.cnmdpi.com Various synthetic chroman-4-ones have yielded minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL against MRSA. nih.gov Antifungal activity has also been observed against several Candida species, with some derivatives showing fungicidal effects. tandfonline.commdpi.commdpi.comnih.gov

The mechanisms underlying this antimicrobial action are multifaceted. Studies on select 4-chromanone (B43037) derivatives suggest they act by dissipating the bacterial membrane potential, which disrupts cellular energy production and transport processes. nih.gov This membrane disruption can lead to the inhibition of essential macromolecular biosynthesis. nih.gov Another proposed mechanism for some analogs is the inhibition of bacterial DNA topoisomerase IV, an enzyme vital for DNA replication. nih.gov For antifungal activity against Candida species, the mechanism is thought to involve direct action on the fungal plasma membrane, leading to a loss of integrity. mdpi.com

The development of microbial resistance is a major challenge for any antimicrobial agent. While specific resistance mechanisms to chroman-4-ones are not yet fully characterized in clinical isolates, bacteria and fungi can employ several general strategies that could confer resistance. These include:

Enzymatic Degradation: Microbes could evolve enzymes that chemically modify or cleave the chromanone scaffold, rendering it inactive.

Target Modification: Mutations in the target proteins, such as DNA topoisomerase IV or components of the cell membrane, could prevent the chromanone derivative from binding effectively.

Efflux Pumps: Microbes could overexpress membrane proteins that actively pump the compound out of the cell, preventing it from reaching a therapeutic intracellular concentration. Interestingly, some chromone derivatives have been found to inhibit efflux pumps, suggesting a potential dual role in overcoming resistance. nih.gov

| Compound Class | Microorganism | Observed Activity | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Substituted 4-Chromanones | Gram-positive bacteria (e.g., MRSA) | Potent antibacterial (MICs as low as 0.39 μg/mL) | Dissipation of bacterial membrane potential; Inhibition of DNA topoisomerase IV | nih.govacs.org |

| 3-Benzylidene Chroman-4-ones | Fungi (e.g., Aspergillus, Botrytis) | Good antifungal activity | Not specified | tandfonline.com |

| (E)-benzylidene-chroman-4-one | Candida species | Fungicidal activity | Action on the plasma membrane | mdpi.com |

| Chromone-3-carbonitriles | Candida species | Fungicidal, antibiofilm, and antivirulence activity | Not fully elucidated | nih.gov |

| Brominated Flavonoids | Pathogenic bacteria (e.g., S. aureus) | Potent inhibitory activity | Not specified | mdpi.com |

Antibacterial Action Modalities Against Pathogenic Strains

The chroman-4-one scaffold is a recognized "privileged structure" in medicinal chemistry, known to be a versatile backbone for compounds with a wide array of biological activities, including broad-spectrum antimicrobial properties. mdpi.com While specific studies on the antibacterial action of 3,3-Dibromochroman-4-one are not extensively detailed in the available literature, research on related chroman-4-one derivatives provides significant insights into their potential antibacterial modalities.

Halogenation has been shown to influence the bioactivity of various chemical scaffolds. In the context of chromones, which are structurally related to chroman-4-ones, the incorporation of electron-withdrawing groups like chloro and bromo has been linked to significant inhibitory potential against both bacterial and fungal strains. nih.gov For instance, novel dithiocarbamate-containing 4H-chromen-4-one derivatives have demonstrated potent inhibitory effects against plant pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.gov One derivative, in particular, exhibited an EC₅₀ value of 0.11 μg/mL against X. axonopodis pv. c., a potency significantly greater than the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.gov Scanning electron microscopy revealed that these compounds may act by causing the rupture or deformation of bacterial cell membranes. nih.gov

Studies on various substituted chroman-4-one analogs have shown a range of antibacterial efficacy. For example, in a series of synthesized spiropyrrolidines tethered with chroman-4-one scaffolds, compounds displayed activities ranging from poor to excellent against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values between 32–250 µg/mL. mdpi.com Another study on 7-Hydroxychroman-4-one and its derivatives showed that while some compounds exhibited moderate antibacterial activity, substitutions at certain positions could significantly decrease this activity. mdpi.com

The specific contribution of the gem-dibromo substitution at the C-3 position of the chroman-4-one ring to its antibacterial profile remains an area for further detailed investigation. However, based on the general structure-activity relationships observed for halogenated chromones and chromanones, it is plausible that the 3,3-dibromo substitution could confer significant antibacterial properties, potentially through mechanisms involving membrane disruption or inhibition of essential bacterial enzymes.

Antifungal and Antiviral Action Modalities

Antifungal Activity:

The chroman-4-one framework is a promising scaffold for the development of novel antifungal agents. Research has shown that derivatives of this structure can exhibit potent activity against a variety of pathogenic fungi. While direct studies on this compound are limited, the impact of halogenation and other substitutions on related compounds offers valuable insights.

For example, a study on 3-substituted-methylenechroman-4-ones demonstrated good antifungal action against several tested fungi. nih.gov Notably, certain derivatives showed a Minimum Inhibitory Concentration (MIC) value of 1 µg/mL against Microsporum gypseum, outperforming the standard antifungal drugs fluconazole (B54011) and amphotericin B. nih.gov Similarly, an investigation into various chromone derivatives found that compounds bearing electron-withdrawing groups, such as chloro and bromo, displayed significant inhibitory potential against fungal strains. nih.gov One study focusing on chromone-3-carbonitriles reported that four derivatives had good antifungal activity against nine Candida species, with MICs ranging from 5 to 50 µg/mL. nih.gov The most active of these, 6-bromochromone-3-carbonitrile, was found to be fungicidal, likely acting by inhibiting hypha formation and biofilm development, which are key virulence factors for Candida albicans. nih.gov

The mechanism of action for some chromanone analogs has been explored. (E)-benzylidene-chroman-4-one, for instance, showed fungicidal-like activity against Candida species, with evidence suggesting its antifungal effect occurs through action on the plasma membrane. semanticscholar.org

Antiviral Activity:

The potential of chroman-4-one derivatives as antiviral agents is an emerging area of research. Although specific data on this compound is not available, studies on related halogenated compounds and chromone alkaloids suggest that this chemical class could be a source of antiviral leads.

Research on halogenated derivatives of other natural products has shown that halogenation can significantly enhance antiviral activity. mdpi.comdiva-portal.orgfigshare.com For example, halogenated rocaglate derivatives have demonstrated pan-antiviral activity against a range of pathogenic viruses, including Hepatitis E, Chikungunya, and SARS-CoV-2. diva-portal.orgfigshare.com The incorporation of halogen substituents can improve metabolic stability and lipophilicity, potentially leading to enhanced biological activity. diva-portal.org In another example, halogenation of the natural compound emodin (B1671224) was found to improve its activity against human coronavirus NL63. mdpi.com

Furthermore, chromone alkaloids isolated from Schumanniophyton magnificum have been tested for their ability to inhibit HIV and Herpes Simplex Virus (HSV). The parent compound, schumannificine, showed the greatest activity against HIV, while several of its derivatives displayed potent anti-HSV activity. nih.gov This suggests that the chromone scaffold, closely related to chroman-4-one, is a viable starting point for the development of antiviral compounds.

Mechanisms of Microbial Resistance Modulation

The increasing prevalence of multidrug-resistant (MDR) bacteria is a critical global health threat, making the development of compounds that can overcome resistance mechanisms a high priority. One of the primary mechanisms of resistance in bacteria is the overexpression of efflux pumps, which are membrane transporters that actively expel antibiotics from the cell, reducing their intracellular concentration and thus their efficacy. nih.govmdpi.com

Chroman-4-one derivatives have emerged as a promising class of efflux pump inhibitors (EPIs). By blocking these pumps, EPIs can restore the effectiveness of conventional antibiotics against resistant bacterial strains.

Research has focused on homoisoflavonoids, which are structurally related to chroman-4-ones. Bonducellin, a homoisoflavonoid, was found to inhibit efflux pumps in Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis. nih.gov This compound modulated the Minimum Inhibitory Concentration (MIC) of ethidium (B1194527) bromide (a known efflux pump substrate) by eight-fold. This discovery prompted the synthesis of a series of 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one analogues, which were then evaluated for their ability to inhibit ethidium bromide efflux. Several of these synthetic analogues were identified as good modulators and potent inhibitors of the efflux pump in M. smegmatis. nih.gov

While there is no specific research available on the resistance modulation properties of this compound, the findings for its analogs suggest that the chroman-4-one scaffold is a viable platform for developing EPIs. The presence of halogen atoms can influence the lipophilicity and electronic properties of a molecule, which may in turn affect its ability to interact with and inhibit efflux pump proteins. Further investigation is needed to determine if the 3,3-dibromo substitution pattern contributes to or enhances this activity.

Enzyme Inhibition Studies and Binding Site Analysis

Monoamine Oxidase (MAO) Inhibition Profiles and Selectivity

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibitors of these enzymes are important therapeutic agents, particularly in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. The chroman-4-one scaffold has been identified as a promising framework for the development of potent and selective MAO inhibitors.

Studies have shown that 4-chromanone derivatives are often specific inhibitors of the MAO-B isoform. nih.gov This selectivity is significant because MAO-B is primarily responsible for the degradation of dopamine, making its inhibitors particularly relevant for Parkinson's disease therapy. A comprehensive study of C7-substituted 4-chromanones demonstrated that this class of compounds contains high-potency, specific MAO-B inhibitors, with fifteen out of seventeen tested compounds showing IC₅₀ values below 0.1 µM. nih.gov

The nature and position of substituents on the chroman-4-one ring system are critical for both potency and selectivity. For instance, halogen substitution (F, Cl, Br) at the meta and para positions of a benzyloxy ring at C7 enhances MAO-B inhibition compared to unsubstituted derivatives. nih.gov Another study on (E)-3-heteroarylidenechroman-4-ones found that all tested compounds were selective hMAO-B inhibitors with IC₅₀ values in the nanomolar to micromolar range. nih.gov The most potent compound in that series, (E)-5,7-dichloro-3-{[(2-(dimethylamino)pyrimidin-5-yl]methylene}chroman-4-one, exhibited an IC₅₀ of 10.58 nM for hMAO-B, with a selectivity index greater than 9452 over hMAO-A. nih.gov

While no direct inhibition data for this compound is available, the consistent finding that halogenation, including dichlorination, on the chromanone ring leads to potent and selective MAO-B inhibition suggests that this compound could also possess significant activity. Molecular modeling studies have indicated that these inhibitors interact with key residues in the active site of MAO-B, and that a network of hydrogen bonds and water molecules plays a remarkable role in the selective inhibition. nih.gov

Table 1: MAO-B Inhibition by Selected Halogenated Chroman-4-one Analogs

| Compound | Structure | MAO-B IC₅₀ (nM) | Selectivity Index (SI) vs MAO-A | Reference |

|---|---|---|---|---|

| (E)-5,7-Dichloro-3-{[(2-(dimethylamino)pyrimidin-5-yl]methylene}chroman-4-one | Structure not available | 10.58 | > 9452 | nih.gov |

| Selegiline (Reference Inhibitor) | Structure not available | 19.60 | > 3431 | nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are cornerstone therapies for Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov The chroman-4-one scaffold has been explored for the development of new cholinesterase inhibitors.

Research into amino-7,8-dihydro-4H-chromenone derivatives has identified compounds with potent inhibitory activity, particularly against BuChE. nih.gov One such derivative, compound 4k, showed an IC₅₀ value of 0.65 µM against BuChE. Kinetic studies revealed that this compound acts as a competitive-type inhibitor. nih.gov Molecular docking and dynamics simulations supported these findings, showing favorable binding interactions within the active site of BuChE. nih.gov

While many studies focus on derivatives with substitutions on the aromatic ring or at other positions, there is a lack of specific data regarding the effect of 3,3-dihalo substitutions on cholinesterase inhibition. Studies on isochroman-4-one (B1313559) derivatives, a related class of compounds, have also yielded potent AChE inhibitors. nih.govnih.gov One derivative demonstrated potent, dual-binding inhibition, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govnih.gov

The potential of this compound as a cholinesterase inhibitor is currently unknown. However, the established activity of the broader chroman-4-one class suggests that it could be a worthwhile area for future investigation, particularly to understand how the electronic and steric effects of the gem-dibromo group might influence binding to the active sites of AChE and BuChE.

Table 2: Cholinesterase Inhibition by a Selected Chromenone Analog

| Compound | Structure | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Compound 4k (amino-7,8-dihydro-4H-chromenone derivative) | Structure not available | BuChE | 0.65 | Competitive | nih.gov |

Sirtuin (Sirt2) Enzyme Inhibition and Specificity

Sirtuins are a family of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including aging, metabolism, and cell cycle regulation. Sirtuin 2 (SIRT2) has emerged as a particularly interesting therapeutic target for neurodegenerative diseases and cancer. nih.govnih.gov The chroman-4-one scaffold has been successfully utilized to develop potent and highly selective inhibitors of SIRT2. nih.govnih.govcancer.govacs.org

A key study in this area synthesized and evaluated a series of substituted chroman-4-one derivatives, leading to the discovery of potent SIRT2 inhibitors with IC₅₀ values in the low micromolar range. nih.govcancer.govacs.org Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions were critical for high potency. Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for inhibitory activity. nih.govcancer.govacs.org

This research identified 6,8-dibromo-2-pentylchroman-4-one as the most potent inhibitor of SIRT2 in the series, with an IC₅₀ of 1.5 µM. nih.govcancer.gov This compound is a close analog of this compound, differing only in the position of the bromine atoms and the presence of a pentyl group at the C-2 position. The high potency of this di-bromo analog strongly suggests that bromine substitution is a key feature for SIRT2 inhibition within the chroman-4-one class.

Crucially, these chroman-4-one based inhibitors demonstrate high selectivity for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3. The most potent inhibitors showed over 70% inhibition of SIRT2 at a 200 µM concentration, while exhibiting less than 10% inhibition of SIRT1 and SIRT3 at the same concentration. nih.govcancer.govacs.org This selectivity is vital for developing targeted therapies with fewer off-target effects. Further studies with related chroman-4-one and chromone-based inhibitors confirmed that they retained high SIRT2 selectivity and that their antiproliferative effects in cancer cell lines correlated with their SIRT2 inhibition potency. nih.govhelsinki.fiacs.org

Table 3: SIRT2 Inhibition by Substituted Chroman-4-one Analogs

| Compound | Structure | SIRT2 IC₅₀ (µM) | Selectivity | Reference |

|---|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | Structure not available | 1.5 | High selectivity over SIRT1 and SIRT3 | nih.govcancer.gov |

| 8-bromo-6-chloro-2-pentylchroman-4-one | Structure not available | 4.5 | Selective for SIRT2 | nih.gov |

Insufficient Data to Generate Article on the Biological Activity of this compound

The performed searches did retrieve information on the biological activities of the broader chroman-4-one class of compounds. This includes studies on various substituted chromanones, such as benzylidenechroman-4-ones and those with substitutions at positions other than C-3. Additionally, literature exists on the anti-inflammatory properties of brominated chalcones and the synthesis of 3-bromochroman-4-one (B190138).

However, this available information does not directly address the molecular docking, binding interactions, or the anti-inflammatory and other pharmacological potential of this compound. Without specific experimental or computational data for the target compound, the generation of a scientifically accurate and detailed article as per the requested outline is not feasible. Proceeding without such data would necessitate speculation and would not meet the required standards of scientific accuracy.

Therefore, until specific research is conducted and published on the biological activities of this compound, the requested article focusing on its molecular docking, binding interaction analysis, and pharmacological potential cannot be generated.

Emerging Applications and Future Research Directions

3,3-Dibromochroman-4-one as a Versatile Synthetic Intermediate in Complex Molecule Construction

The reactivity of the two bromine atoms at the C3 position of this compound makes it a powerful building block for the synthesis of a diverse array of complex heterocyclic compounds. The gem-dibromo group serves as a latent carbonyl or an electrophilic center, enabling a variety of chemical transformations.

One of the prominent applications of this compound is in the synthesis of spirocyclic compounds. researchgate.netresearchgate.netnih.govnih.gov These are intricate three-dimensional structures where two rings share a single atom. The reaction of this compound with various binucleophiles can lead to the formation of novel spiro-heterocycles, which are of significant interest in medicinal chemistry due to their rigid frameworks and potential biological activities. For instance, the synthesis of spiro[chroman-3,2'-oxiranes] can be achieved, which can then be further transformed into other valuable derivatives.

Furthermore, this compound serves as a precursor for the synthesis of various fused heterocyclic systems. Through reactions with different nucleophiles, the dibromo functionality can be displaced to construct new rings fused to the chromanone skeleton. This strategy has been employed to access novel chromeno-fused pyridines, pyrimidines, and other heterocyclic systems of potential pharmacological relevance.

The versatility of this compound as a synthetic intermediate is highlighted in the following table, which summarizes some of the complex molecular frameworks that can be accessed from this starting material.

| Starting Material | Reagents | Product Class | Potential Applications |

| This compound | Binucleophiles (e.g., diamines, amino alcohols) | Spiro-heterocycles | Medicinal Chemistry |

| This compound | Various nucleophiles and reaction conditions | Fused heterocyclic systems | Drug Discovery |

| This compound | Reducing agents followed by functionalization | Substituted chroman-4-ones | Synthesis of Bioactive Molecules |

Potential in Agrochemical Research as Lead Compounds and Mechanistic Probes

The chroman-4-one scaffold is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of bromine atoms can significantly modulate these properties, making this compound and its derivatives interesting candidates for agrochemical research.

While direct studies on the agrochemical potential of this compound are limited, research on related brominated chromanone derivatives has shown promising results. For example, certain chromanone derivatives have demonstrated insecticidal activity. nih.gov The presence of bromine atoms can enhance the lipophilicity of the molecule, potentially improving its penetration through pest cuticles and cell membranes.

Furthermore, derivatives of this compound could be explored for their herbicidal and fungicidal activities. rsc.orgresearchgate.netnih.govmdpi.comnih.gov The chromanone core is known to interact with various biological targets, and the bromine substituents could enhance this interaction or introduce new modes of action. For instance, some coumarin derivatives, which are structurally related to chromanones, have shown antimicrobial and antifungal properties. nih.govmdpi.com The investigation into the biological activities of a library of compounds derived from this compound could lead to the discovery of new lead compounds for the development of next-generation agrochemicals.

Applications in Material Science and Functional Materials Development

The unique electronic and structural features of the chromanone scaffold, combined with the influence of the bromine substituents, suggest potential applications for this compound derivatives in the field of material science. While this area is still largely unexplored for this specific compound, the broader class of chromone (B188151) and chromanone derivatives has been investigated for their utility in functional materials.

Derivatives of this compound could potentially be used as building blocks for the synthesis of novel organic functional materials. For instance, the chromanone core can be functionalized with various groups to tune its optical and electronic properties. The introduction of bromine atoms can influence these properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to applications in areas such as organic light-emitting diodes (OLEDs) or as sensitizers in photodynamic therapy.

Moreover, the reactivity of the dibromo group allows for the incorporation of the chromanone unit into larger polymeric structures. researchgate.net This could lead to the development of new polymers with tailored thermal, mechanical, and optical properties. For example, polymerization of functionalized chromanone derivatives could yield materials with interesting photophysical characteristics or enhanced stability.

Advances in Catalysis Utilizing this compound Derivatives

The chromanone framework can serve as a scaffold for the design of new ligands for asymmetric catalysis. The development of enantioselective synthetic methods is a crucial area of chemical research, and chiral chromanone derivatives have been utilized in asymmetric transformations. acs.orgnih.govresearchgate.netnih.govproquest.com

While direct catalytic applications of this compound have not been extensively reported, its derivatives hold promise in this field. The C3 position, after modification of the dibromo group, can be a stereocenter. The synthesis of chiral chroman-4-one derivatives can be achieved through various asymmetric synthetic routes. These chiral molecules can then be used as ligands for transition metal catalysts or as organocatalysts themselves.

For example, chiral amino-substituted chromanones derived from this compound could be used as ligands in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. The rigid chromanone backbone can provide a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.

Remaining Challenges and Future Research Opportunities in Dibromochromanone Chemistry

Despite its potential, the chemistry of this compound is still in its early stages of exploration, and several challenges and exciting research opportunities remain.

One of the primary challenges is the development of more selective and efficient methods for the functionalization of the C3 position. While the dibromo group offers a handle for various transformations, controlling the reactivity to achieve desired mono- or di-substituted products can be challenging. Future research should focus on developing novel synthetic methodologies that allow for the precise and predictable modification of this key position.

A significant opportunity lies in the comprehensive evaluation of the biological activities of a diverse library of this compound derivatives. Systematic screening of these compounds against a wide range of biological targets could uncover new lead compounds for drug discovery and agrochemical development.

In the realm of material science, the exploration of the photophysical and electronic properties of novel materials derived from this compound is a promising avenue. The synthesis and characterization of new polymers and functional organic materials based on this scaffold could lead to breakthroughs in various technological applications.

Finally, the design and synthesis of new chiral ligands based on the chroman-4-one framework for asymmetric catalysis remains a fertile area for research. The development of highly efficient and selective catalysts for important organic transformations would be a significant contribution to the field of synthetic chemistry. The future of dibromochromanone chemistry is bright, with many exciting discoveries yet to be made. researchgate.netrsc.orgunamur.beoaepublish.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 3,3-Dibromochroman-4-one?